2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Utility
The compound , due to its complex structure incorporating triazole, thiophene, and pyridine moieties, has been a focus of synthetic chemistry research aimed at creating novel heterocyclic compounds. Such compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and material sciences. For instance, studies have explored the synthesis of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, which involve reactions of active methylene nitriles with 3-azido-2-substituted thiophenes, highlighting the compound's utility in creating fused heterocyclic systems (C. Westerlund, 1980).
Heterocyclic Compound Development
Further research demonstrates the compound's role in the development of novel heterocyclic frameworks. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the compound's versatility in creating diverse heterocycles, essential for drug discovery and development (H. M. Mohamed, 2021).
Insecticidal Applications
Research into the compound's derivatives has also explored its potential in agrochemical applications, particularly as insecticidal agents. For instance, novel heterocycles incorporating a thiadiazole moiety synthesized from related precursors have shown activity against the cotton leafworm, Spodoptera littoralis, indicating the compound's relevance in developing new insecticides (A. Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to the suppression of cell growth and survival.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound can exert its antiproliferative effects.
Pharmacokinetics
Like other triazole derivatives, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . These effects are primarily due to the compound’s ability to disrupt the signaling pathways controlled by its target kinases.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-4-27-17(25)14-11(3)15(18(26)28-5-2)30-16(14)20-13(24)10-29-19-22-21-12-8-6-7-9-23(12)19/h6-9H,4-5,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWUVIKSNRWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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